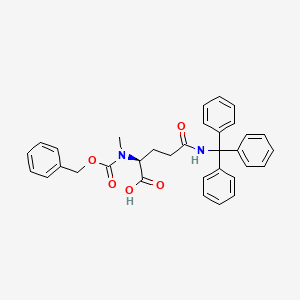

Z-MeGln(Trt)-OH

Description

Role as a Specialized Building Block in Synthetic Methodologies

Z-MeGln(Trt)-OH is not a standard amino acid derivative but a specialized building block employed when the synthesis demands the unique properties conferred by N-methylation. Its utility is most evident in the synthesis of peptide analogues where enhanced stability and specific conformational features are desired.

The synthetic utility of Z-MeGln(Trt)-OH arises from the orthogonal nature of its protecting groups and the functional impact of the N-methyl group. In a synthetic strategy, a chemist can selectively deprotect different parts of a molecule without affecting others. While the Z and Trt groups are not fully orthogonal as both can be cleaved by strong acid, the Z group can be removed under hydrogenolytic conditions that leave the Trt group intact. This allows for specific synthetic routes, particularly in solution-phase synthesis. peptide.com

The primary role of this building block is to introduce an N-methylated glutamine residue into a peptide sequence. The synthesis of N-methylated amino acids can be challenging; general methods often involve the direct methylation of an N-protected amino acid using reagents like sodium hydride and methyl iodide. cdnsciencepub.com Preparing these derivatives in advance as stable, well-characterized building blocks like Z-MeGln(Trt)-OH simplifies their incorporation into a target peptide.

During solid-phase peptide synthesis (SPPS), the incorporation of an N-methylated amino acid can sometimes be sluggish due to steric hindrance. However, having a pre-formed, protected building block allows for optimization of the coupling conditions to ensure efficient incorporation. The presence of the Trt group on the side chain is critical here, as it prevents the aforementioned side reactions and ensures the integrity of the glutamine residue throughout the synthesis.

Table 2: Comparison of Related L-Glutamine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Z-Gln(Trt)-OH | C₃₂H₃₀N₂O₅ | 522.6 | Z-protected α-amine, Trt-protected side chain. peptide.com |

| Fmoc-Gln(Trt)-OH | C₃₉H₃₄N₂O₅ | 610.7 | Fmoc-protected α-amine, Trt-protected side chain. peptide.com |

| Fmoc-MeGln(Trt)-OH | C₄₀H₃₆N₂O₅ | 624.74 | Fmoc-protected and N-methylated α-amine, Trt-protected side chain. watanabechem.co.jp |

| H-Gln(Trt)-OH | C₂₄H₂₄N₂O₃ | 388.47 | Free α-amine, Trt-protected side chain. |

Overview of Current and Emerging Research Trajectories Involving Z-MeGln(Trt)-OH and Its Analogues

Modern peptide research is heavily focused on overcoming the inherent limitations of natural peptides as therapeutic agents, namely their poor metabolic stability and low oral bioavailability. The incorporation of N-methylated amino acids is a central strategy in this endeavor. google.comacs.org Research involving building blocks like Z-MeGln(Trt)-OH and its analogues is therefore at the forefront of medicinal chemistry.

Current research trajectories include:

Development of Proteolytically Stable Peptide Drugs: The N-methyl group in the peptide backbone acts as a shield against proteases. Researchers are systematically replacing standard amino acids with their N-methylated counterparts to create peptide analogues with significantly longer half-lives in the body. The use of N-methylated glutamine is part of this broader effort to stabilize peptides against enzymatic degradation. google.com

Conformational Control for Receptor Selectivity: N-methylation restricts the peptide's ability to rotate around the peptide bond, influencing its secondary structure. This conformational constraint can be exploited to design peptides that bind with high affinity and selectivity to a specific receptor subtype, thereby reducing off-target effects.

Investigating the Functional Role of Specific Residues: The synthesis of peptide analogues with modifications at specific positions allows researchers to probe structure-activity relationships (SAR). For example, a study on analogues of Peptide YY (PYY3–36) found that substituting the 34th residue with N-methylglutamine (MeGln) resulted in a peptide with surprisingly high affinity for all four neuropeptide Y (NPY) receptors. acs.org This highlights how a single N-methylation at a glutamine site can dramatically alter the biological activity profile of a peptide, opening new avenues for drug design.

Emerging research focuses on expanding the toolkit of such specialized building blocks. This includes developing new protecting group strategies that offer even milder and more specific deprotection conditions, as well as creating novel N-alkylated amino acids beyond simple methylation to further fine-tune the properties of peptide-based drugs. The principles embodied in the design of Z-MeGln(Trt)-OH serve as a template for the creation of next-generation building blocks for peptide science.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N2O5/c1-35(32(39)40-24-25-14-6-2-7-15-25)29(31(37)38)22-23-30(36)34-33(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29H,22-24H2,1H3,(H,34,36)(H,37,38)/t29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFOSUCMKHFXPM-LJAQVGFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Z Megln Trt Oh As a Core Building Block in Peptide and Peptidomimetic Construction

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a widely used technique for creating peptides due to its efficiency and amenability to automation. americanpeptidesociety.org The process involves assembling a peptide chain on a solid resin support. nih.gov

Coupling Reaction Efficiencies and Considerations for N-Methylated Residues

The introduction of an N-methyl group on an amino acid residue, as in Z-MeGln(Trt)-OH, introduces steric hindrance that can significantly slow down the coupling reaction. This reduced nucleophilicity of the secondary amine makes the formation of the peptide bond more difficult compared to its non-methylated counterpart. wpmucdn.com

To overcome this challenge, highly efficient coupling reagents are necessary. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often employed to facilitate the coupling of sterically hindered amino acids like N-methylated residues. merckmillipore.combachem.com The choice of base is also critical, with non-nucleophilic bases like diisopropylethylamine (DIPEA) being standard. bachem.com However, for couplings at high risk of racemization, a weaker base like sym-collidine may be preferred. bachem.com

It is important to note that additives like HOBt (Hydroxybenzotriazole), commonly used to suppress side reactions in standard peptide couplings, can actually inhibit the reaction rate for N-methylated amino acids and should generally be avoided. wpmucdn.com

Table 1: Coupling Reagent Strategies for N-Methylated Amino Acids

| Coupling Reagent/Additive | Application Notes |

| HATU/DIPEA | A common and effective combination for introducing N-methylated residues. Preactivation times should be minimized to prevent racemization. merckmillipore.com |

| HCTU | A highly efficient coupling reagent, often used in automated SPPS. |

| PyBrOP | Effective for coupling sterically hindered amino acids, but can lead to racemization with prolonged coupling times. bachem.com |

| COMU | A newer generation coupling reagent with efficiency comparable to HATU and improved safety and solubility profiles. bachem.com |

| DIC/Oxyma Pure | A combination that can be effective and avoids the use of HOBt-based reagents. bachem.com |

This table is generated based on data from the text.

Compatibility with Various Resin Supports and Linker Chemistries in SPPS

The choice of resin and linker is crucial for a successful solid-phase synthesis. Z-MeGln(Trt)-OH, with its bulky trityl (Trt) side-chain protecting group, is compatible with a variety of commonly used resins in Fmoc-based SPPS.

Wang Resin: This resin is widely used for the synthesis of peptide acids. nih.gov The linkage is sensitive to trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the resin.

Rink Amide Resin: This resin is employed for the synthesis of peptide amides. google.com The final cleavage from this resin also utilizes TFA.

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that allows for the mild cleavage of protected peptide fragments, which can be beneficial for subsequent use in fragment condensation strategies. sigmaaldrich.comub.edu The bulky nature of the trityl linker can also help to prevent diketopiperazine formation, a common side reaction.

The trityl (Trt) group protecting the side-chain amide of glutamine is labile to standard TFA cleavage conditions, ensuring its removal along with other side-chain protecting groups and cleavage from the resin at the end of the synthesis. google.comgoogle.com

Mitigation of Undesired Side Reactions During Z-MeGln(Trt)-OH Incorporation in SPPS

Several side reactions can occur during the incorporation of glutamine residues, including N-methylated ones, in SPPS.

Pyroglutamate (B8496135) Formation: N-terminal glutamine residues can cyclize to form pyroglutamic acid, which terminates the peptide chain. google.commdpi.com This is particularly problematic in Boc/Bzl synthesis strategies but can also occur in Fmoc/tBu SPPS during the acidic cleavage step or during coupling to an N-terminal glutamine. nih.govmdpi.com The use of a protecting group on the side-chain amide, such as the trityl group in Z-MeGln(Trt)-OH, helps to prevent this side reaction during synthesis. google.comgoogle.com

Diketopiperazine Formation: When an N-methylated amino acid is the second residue in the peptide chain, the dipeptide is prone to cyclization and cleavage from the resin to form a diketopiperazine, especially during the Fmoc deprotection step. nih.govsci-hub.se Using a bulky resin linker like a trityl-based one can help minimize this side reaction.

Racemization: The activation of any amino acid carries the risk of racemization. For N-methylated residues, this risk can be heightened due to the electronic effects of the N-methyl group. wpmucdn.com Minimizing the pre-activation time of the amino acid before coupling is a key strategy to mitigate this. merckmillipore.com

Application in Liquid-Phase Peptide Synthesis (LPPS) Methodologies

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS, where peptide elongation occurs in solution. researchgate.net

Advantages and Limitations of LPPS for Incorporating Z-MeGln(Trt)-OH

LPPS presents a distinct set of advantages and disadvantages for the synthesis of peptides containing challenging residues like Z-MeGln(Trt)-OH.

Advantages:

Scalability: LPPS is generally more scalable than SPPS, making it suitable for the large-scale production of peptides. americanpeptidesociety.orgresearchgate.net

Intermediate Purification: Unlike SPPS where the peptide is purified only at the end, LPPS allows for the isolation and purification of intermediate fragments, which can lead to a purer final product. bachem.com

Reduced Reagent Excess: LPPS often requires a smaller excess of reagents compared to SPPS, which can be more cost-effective and environmentally friendly. rsc.org

Limitations:

Complex Purification: The purification of intermediates in LPPS often involves complex and time-consuming techniques like extraction and chromatography. americanpeptidesociety.org

Solubility Issues: As the peptide chain grows in solution, its solubility can decrease, leading to incomplete reactions and difficult handling. sci-hub.se

Time-Consuming: The stepwise purification process makes LPPS generally more time-consuming than the automated and streamlined SPPS. americanpeptidesociety.org

Strategic Utilization of Z-MeGln(Trt)-OH in Fragment Condensation and Segment Coupling

A powerful application of LPPS is in fragment condensation, where smaller, protected peptide segments are synthesized (often via SPPS) and then coupled together in solution. ub.edu Z-MeGln(Trt)-OH can be strategically placed within these fragments.

For example, a protected dipeptide fragment containing Z-MeGln(Trt)-OH could be synthesized and purified before being coupled to another peptide segment. acs.org This approach can be more efficient than the stepwise addition of single amino acids, especially for longer peptides. The synthesis of protected peptide fragments for use in such condensation strategies is often facilitated by using highly acid-labile resins like 2-chlorotrityl resin, which allows the peptide to be cleaved with its side-chain protecting groups, including the Trt group on glutamine, still intact. sigmaaldrich.com

Synthesis of N-Alkylated Peptides and Their Structural Implications

The incorporation of N-methylated amino acids into peptide chains is a critical strategy for modulating their physicochemical and pharmacological properties. The use of protected building blocks like Z-MeGln(Trt)-OH is central to these synthetic efforts, providing a means to introduce site-specific N-alkylation.

Design and Elaboration of Peptides Containing N-Methylated Glutamine Residues

The synthesis of peptides containing N-methylated glutamine residues relies on the strategic incorporation of specialized building blocks during solid-phase peptide synthesis (SPPS) or solution-phase methods. Z-MeGln(Trt)-OH serves as a key precursor in this process. The benzyloxycarbonyl (Z) group protects the N-terminal amine, while the bulky trityl (Trt) group shields the side-chain amide of the glutamine, preventing undesirable side reactions during peptide coupling. sigmaaldrich.com The N-methylation is already present on the alpha-amine, making it a direct building block for incorporation.

The design of N-methylated peptides can be approached in two primary ways:

Monomer Synthesis: This involves the synthesis of the N-methylated amino acid derivative, such as Z-MeGln(Trt)-OH, prior to its incorporation into the peptide sequence. This approach offers precise control over the location of the modification. Various methods have been developed for the N-methylation of amino acids, including reductive amination and procedures involving oxazolidinone intermediates. google.com

On-Resin N-Methylation: This technique involves modifying the peptide directly on the solid support. A common method is the Fukuyama procedure, which involves the protection of the terminal amine with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation using a methylating agent like methyl iodide or dimethyl sulfate (B86663), and subsequent deprotection of the nosyl group. acs.orgresearchgate.net This allows for the site-selective N-methylation at any position in a peptide sequence. acs.org

The use of Z-MeGln(Trt)-OH in peptide synthesis offers a direct route to incorporating N-methylglutamine without the need for on-resin modifications at that specific residue. The trityl protection on the glutamine side chain is particularly advantageous as it enhances the solubility of the derivative in common organic solvents used in SPPS and prevents potential side-chain dehydration, especially when using carbodiimide (B86325) coupling reagents. peptide.com

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Pre-formed Monomer Incorporation | The N-methylated amino acid (e.g., Z-MeGln(Trt)-OH) is synthesized and purified before being coupled into the growing peptide chain during SPPS. | Offers high control and avoids on-resin side reactions. Requires synthesis of individual N-methylated building blocks. | google.com |

| On-Resin N-Methylation (e.g., Fukuyama Method) | The N-terminal amine of the resin-bound peptide is protected (e.g., with o-NBS), methylated, and then deprotected to reveal the N-methylated amine for the next coupling step. | Allows for site-selective methylation at any position using standard amino acids. The process adds steps to each cycle where methylation is desired. | acs.orgresearchgate.net |

| Reductive Amination | Involves the reaction of an N-terminal amine with an aldehyde (formaldehyde) and a reducing agent to form the N-methyl group. This is more common in solution-phase synthesis. | A direct method for methylation, though conditions must be controlled to avoid over-alkylation. | google.com |

Conformational Effects of N-Methylation on Peptide Backbone Dynamics and Secondary Structure

The introduction of a methyl group onto the amide nitrogen of a peptide backbone, as with an N-methylated glutamine residue derived from Z-MeGln(Trt)-OH, has profound consequences for the peptide's structure and dynamics. researchgate.net This single modification eliminates the amide proton, which is a crucial hydrogen bond donor, thereby disrupting the formation of canonical secondary structures like α-helices and β-sheets that depend on these interactions. acs.orgresearchgate.net

Key conformational effects include:

Steric Hindrance: The N-methyl group introduces steric bulk that restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, limiting the available conformational space for that residue. oup.com

Cis/Trans Isomerization: N-methylation lowers the energy barrier for isomerization around the peptide bond (ω), increasing the population of the cis conformation, which is typically energetically unfavorable in non-proline residues. rsc.org This flexibility can be critical for receptor binding and biological activity.

Disruption of Hydrogen Bonding: The absence of the N-H proton prevents the residue from acting as a hydrogen bond donor, which can break or alter stable secondary structures. researchgate.net This effect is often exploited to destabilize undesired conformations or to promote specific turns.

Increased Hydrophobicity: The addition of a methyl group increases the lipophilicity of the peptide, which can influence its solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins. rsc.org

| Property | Effect of N-Methylation | Structural Implication | Reference |

|---|---|---|---|

| Backbone Conformation (φ, ψ) | Restricts available Ramachandran space due to steric hindrance. | Reduces conformational freedom of the individual residue. | oup.com |

| Peptide Bond (ω) | Lowers the energy barrier for cis-trans isomerization. | Increases the likelihood of a cis peptide bond, adding flexibility and potential for unique turns. | rsc.org |

| Hydrogen Bonding Potential | Eliminates the amide proton, preventing its role as a hydrogen bond donor. | Disrupts secondary structures like α-helices and β-sheets; can be used to engineer specific turns. | acs.orgresearchgate.net |

| Hydrophobicity | Increases local lipophilicity. | Enhances membrane permeability and can improve binding to hydrophobic targets. | rsc.org |

| Proteolytic Stability | The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage. | Increases the peptide's half-life in biological systems. | researchgate.net |

Role in the Construction of Peptidomimetics and Conformationally Constrained Peptides

The unique structural properties imparted by N-methylation make building blocks like Z-MeGln(Trt)-OH invaluable in the design of advanced peptidomimetics and conformationally restricted peptide analogues. These modifications are aimed at overcoming the inherent limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability.

Designing Peptidomimetic Scaffolds Incorporating Z-MeGln(Trt)-OH

Peptidomimetics are designed to mimic the structure and function of natural peptides while possessing improved drug-like properties. Incorporating N-methylated residues is a cornerstone of this design strategy. researchgate.net By using Z-MeGln(Trt)-OH, an N-methylated glutamine can be precisely placed within a sequence to build a peptidomimetic scaffold with enhanced characteristics.

The role of N-methylation in peptidomimetic design includes:

Enhancing Metabolic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from degradation by proteases, significantly increasing the in vivo half-life of the molecule. researchgate.net

Improving Bioavailability: The increased lipophilicity and reduced hydrogen bonding capacity resulting from N-methylation can enhance a peptide's ability to cross cellular membranes, a key factor for oral bioavailability. ub.edu

Controlling Conformation: By restricting torsional angles and promoting specific turn structures, N-methylation helps to lock the peptidomimetic into a bioactive conformation, which can lead to higher potency and receptor selectivity. ub.edu

The systematic substitution of amide bonds with N-methyl groups, a process known as an "N-methyl scan," is a powerful tool for elucidating the structure-activity relationship (SAR) of a bioactive peptide, guiding the design of more potent and stable peptidomimetics. acs.org

| Improved Property | Mechanism | Therapeutic Advantage | Reference |

|---|---|---|---|

| Proteolytic Resistance | Steric shield provided by the N-methyl group prevents enzyme access to the peptide bond. | Longer plasma half-life and improved in vivo efficacy. | researchgate.net |

| Membrane Permeability | Increased lipophilicity and reduced hydrogen bond donor capacity facilitate passive diffusion across membranes. | Potential for improved oral bioavailability. | ub.edu |

| Receptor Affinity & Selectivity | Conformational constraint locks the peptide into its bioactive shape, optimizing interaction with the target receptor. | Higher potency and reduced off-target effects. | ub.edu |

| Reduced Immunogenicity | Modification of the peptide backbone can reduce recognition by the immune system. | Lower risk of adverse immune reactions for peptide-based drugs. | researchgate.net |

Applications in Intramolecular Cyclization and Macrocyclization Strategies for Peptide Analogues

Macrocyclization is a widely used strategy to constrain peptides into a rigid conformation, often leading to enhanced activity, selectivity, and stability. nih.gov The incorporation of N-methylated residues using building blocks like Z-MeGln(Trt)-OH plays a synergistic role in these cyclization strategies.

N-methylation can facilitate macrocyclization in several ways:

Pre-organization of the Linear Peptide: By inducing specific turns and restricting backbone flexibility, N-methylation can pre-organize the linear peptide precursor into a conformation that is favorable for intramolecular cyclization. This can increase the efficiency and yield of the cyclization reaction. researchgate.netub.edu

Modulating Ring Conformation: The presence of N-methyl groups within the cyclic structure influences the final conformation of the macrocycle. By strategically placing N-methylated residues, chemists can fine-tune the three-dimensional shape of the cyclic peptide to optimize its interaction with a biological target. ub.edu

Overcoming Aggregation: During synthesis, linear peptides can sometimes aggregate, hindering the cyclization step. The disruption of intermolecular hydrogen bonds caused by N-methylation can reduce this aggregation, improving the efficiency of the macrocyclization process. researchgate.net

The combination of N-methylation and cyclization is a powerful approach for creating highly potent and drug-like peptide analogues. Studies on cyclic pentapeptides have shown that multiple N-methylations can modulate conformation in a predictable pattern, enhancing activity and selectivity toward different receptor subtypes. ub.edu These strategies are crucial for developing novel therapeutics, including those with enhanced intestinal permeability and oral bioavailability. researchgate.netub.edu

| Application | Mechanism | Outcome | Reference |

|---|---|---|---|

| Improved Cyclization Efficiency | N-methylation promotes turn-like structures, pre-organizing the linear precursor for ring closure and reducing intermolecular aggregation. | Higher yields of the desired cyclic product. | researchgate.net |

| Conformational Control of the Macrocycle | The steric and electronic effects of N-methyl groups guide the final 3D structure of the cyclic peptide. | Fine-tuning of the peptide's shape for optimal receptor binding and selectivity. | ub.edu |

| Enhanced Pharmacokinetic Properties | The combination of a rigid cyclic scaffold and N-methylation improves stability and membrane permeability. | Creation of potent, stable, and potentially orally bioavailable peptide drugs. | researchgate.netub.edu |

Mechanistic and Theoretical Investigations Involving Z Megln Trt Oh

Reaction Kinetics and Mechanistic Pathways of Z-MeGln(Trt)-OH Derivatives in Coupling Reactions

The presence of a methyl group on the amide nitrogen of Z-MeGln(Trt)-OH significantly impacts the kinetics and pathways of peptide coupling reactions. The steric hindrance caused by the N-methyl group makes the amino group less nucleophilic and can slow down the rate of acylation. peptide.comacs.org Consequently, standard coupling reagents are often inefficient, leading to low yields. acs.orgpeptide.com

To overcome these challenges, highly reactive coupling reagents are employed. Reagents such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) have proven effective for coupling N-methylated amino acids. peptide.comacs.org O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is also a highly efficient reagent for this purpose, often leading to faster reactions and less epimerization compared to its analogue HBTU. peptide.compnas.org

The general mechanism for these coupling reactions involves the activation of the carboxylic acid of the incoming amino acid. For instance, with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), an O-acylisourea intermediate is formed. This highly reactive species is then attacked by the N-methylamino group of the adjacent residue. wikipedia.org However, to enhance reaction rates and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used. peptide.combachem.com These additives react with the O-acylisourea to form active esters (OBt or OAt esters), which are more stable yet still highly reactive towards aminolysis. peptide.commdpi.com The use of phosphonium-based reagents like BOP and PyBOP also proceeds via the formation of benzotriazolyl esters. bachem.comresearchgate.net

The table below summarizes the effectiveness of various coupling reagents for N-methylated amino acids, which is relevant to the use of Z-MeGln(Trt)-OH.

| Coupling Reagent/Method | Efficacy for N-Methylated Amino Acids | Key Mechanistic Feature |

| HATU/DIPEA | High | Forms a highly reactive OAt-ester intermediate, accelerates coupling. pnas.orgmdpi.com |

| PyAOP | High | Effective for coupling N-methyl amino acids to other N-methyl residues. peptide.com |

| PyBrOP | High | More reactive than PyAOP, used for very difficult couplings. peptide.com |

| DIC/HOBt | Moderate to High | Forms an OBt active ester to facilitate coupling and minimize racemization. peptide.commdpi.com |

| DCC | Low to Moderate | Forms an O-acylisourea; often slow and requires additives. wikipedia.org |

Computational Chemistry and Molecular Dynamics Studies on Z-MeGln(Trt)-OH Reactivity and Conformational Preferences

Computational studies provide valuable insights into the conformational behavior of N-methylated amino acids. The N-methylation of an amino acid residue restricts the conformational space available to the peptide backbone. Specifically, it can influence the psi (ψ) dihedral angle.

Molecular dynamics simulations and computational analyses have been used to study the conformation of N-methylated glutamine residues within peptides. For instance, studies on the bacterial ribosome have shown that N⁵-methylation of glutamine can stabilize its conformation within the peptidyl transferase center through van der Waals interactions with neighboring residues. researchgate.net While this study focuses on the side-chain methylation, it highlights how methylation can enforce specific conformations.

A computational study on the intramolecular cyclization of N-terminal glutamine residues, which involves the side-chain amide, revealed that the flexibility of both the main and side chains is crucial for the reaction to proceed. acs.orgacs.org The study, which modeled an uncharged N-terminal Gln capped with a methylamino group, calculated the activation energy for the formation of a pyroglutamate (B8496135) residue. acs.org This suggests that the conformational landscape of glutamine derivatives is a key determinant of their reactivity. The introduction of the bulky Trityl group on the side chain and the Z-group on the N-terminus, in addition to the N-methyl group, would further constrain the conformational freedom of Z-MeGln(Trt)-OH, influencing its reactivity and the structure of the resulting peptides. The steric bulk of these protecting groups is a dominant factor in the polymerization of N-methylated N-carboxy anhydrides (NCAs), with computational studies confirming that steric constraints are more influential than electronic effects. rsc.org

Elucidation of Protecting Group Cleavage Mechanisms for Z and Trt Moieties

The selective removal of the benzyloxycarbonyl (Z) and trityl (Trt) protecting groups is a critical aspect of synthetic strategies involving Z-MeGln(Trt)-OH.

The trityl (Trt) group, protecting the side-chain amide of glutamine, is highly sensitive to acid. iris-biotech.de Its cleavage is typically achieved under mild acidic conditions, such as with 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). researchgate.netug.edu.plresearchgate.net The mechanism of deprotection is an S_N1-type reaction. acgpubs.org The acid protonates the ether or amide linkage, leading to the departure of the protected group and the formation of a stable trityl cation. The stability of this carbocation is due to the extensive resonance delocalization across the three phenyl rings. iris-biotech.de

Kinetic studies on the deprotection of related trityl-type groups, such as the 4-methyltrityl (Mtt) group, show that the cleavage rate is dependent on the acid strength and solvent composition. researchgate.net For example, the Mtt group can be selectively removed in the presence of more acid-stable protecting groups like Boc using conditions such as 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM. researchgate.netresearchgate.net The deprotection of trityl groups is an acid-catalyzed, time-dependent reaction. acgpubs.org A kinetic and computational investigation into the acid-catalyzed hydrolysis of methoxy-substituted trityl ethers demonstrated that the reaction proceeds through a pre-equilibrium heterolysis of the protonated substrate to form an ion-molecule pair. researchgate.net

The table below shows various conditions for the removal of Trityl and related protecting groups.

| Protecting Group | Reagent | Conditions |

| Trityl (Trt) | 1% TFA in DCM | Mildly acidic, selective cleavage. researchgate.netug.edu.pl |

| 4-Methyltrityl (Mtt) | 1% TFA in DCM | Selective removal in the presence of Boc. researchgate.net |

| 4-Methoxytrityl (Mmt) | Acetic acid/TFE/DCM | Alternative mild acidic conditions. researchgate.net |

The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group that is typically removed by catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.org This method involves the use of a catalyst, most commonly palladium on charcoal (Pd/C), in the presence of a hydrogen source, such as hydrogen gas (H₂). total-synthesis.comscientificupdate.com

The deprotection mechanism proceeds via reduction with H₂, leading to the release of toluene (B28343) and an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to yield the free amine and carbon dioxide. total-synthesis.com This deprotection method is valued for its mild, neutral pH conditions, which leave acid- or base-labile protecting groups, such as the Trt group, intact. total-synthesis.com

While catalytic hydrogenolysis is the standard method, alternative procedures exist. For instance, strong acids like HBr in acetic acid can cleave the Z-group, but these conditions are harsh and can also remove the Trt group. total-synthesis.com A newer method involves the use of a nucleophilic thiol, which attacks the benzylic carbon of the Cbz group in an S_N2 fashion, leading to the formation of an amine carbonate that decarboxylates to the free amine. scientificupdate.com

Acid-Labile Deprotection Kinetics of Trityl Groups

Investigation of Stereochemical Integrity and Epimerization Pathways During Z-MeGln(Trt)-OH Incorporation

A significant challenge in the incorporation of N-methylated amino acids is the increased risk of racemization at the adjacent chiral center during peptide bond formation. researchgate.netcdnsciencepub.com The extent of racemization is highly dependent on the coupling method used. cdnsciencepub.com

The primary mechanism for this epimerization is believed to proceed through the formation of a mesoionic oxazolium-5-oxide intermediate. cdnsciencepub.com Unlike the oxazolone (B7731731) intermediate formed from N-unmethylated amino acids, the oxazolonium ion from an N-methylated residue is a cation. Deprotonation at the α-carbon leads to a neutral, achiral intermediate, which upon subsequent reaction can lead to a racemic mixture. researchgate.netcdnsciencepub.com Chemical evidence for this intermediate has been obtained by trapping it as a pyrrole (B145914) derivative. cdnsciencepub.com

Several factors influence the rate of epimerization. The presence of salts, such as triethylamine (B128534) hydrochloride, can significantly increase racemization. cdnsciencepub.com Polar solvents also tend to promote racemization. cdnsciencepub.com

To maintain stereochemical integrity, specific coupling strategies are employed. The use of N-hydroxysuccinimide (HONSu) esters for coupling has been shown to yield stereochemically pure products, even in the presence of salts. cdnsciencepub.com The combination of N,N'-dicyclohexylcarbodiimide (DCC) with HONSu is also effective in suppressing racemization. cdnsciencepub.com Additives like HOBt and HOAt are also known to reduce the extent of epimerization by favoring the formation of active esters that react rapidly with the amine component, thereby minimizing the lifetime of the oxazolonium intermediate. bachem.comresearchgate.net The use of copper(II) chloride as an additive has also been reported to be effective in preventing racemization during the coupling of peptides with a C-terminal N-methyl amino acid. peptide.com

The table below summarizes the racemization observed with different coupling methods for a model peptide containing an N-methylamino acid.

| Coupling Method | Racemization in presence of salt | Racemization in absence of salt |

| Mixed Anhydride (B1165640) (EtOCOCl) | High (e.g., 39%) | Low to Moderate |

| DCC | High (e.g., 20%) | Low |

| DCC/HONSu | Low | Very Low |

| HONSu ester | Very Low | Very Low |

| Data adapted from studies on model peptides like Z-Ala-MeLeu. cdnsciencepub.com |

Advanced Research and Novel Applications of Z Megln Trt Oh Derivatives in Chemical Synthesis

Development of Next-Generation Synthetic Reagents Derived from Z-MeGln(Trt)-OH

The utility of Z-MeGln(Trt)-OH extends beyond its direct use in peptide synthesis; it serves as a scaffold for the development of next-generation synthetic reagents. Researchers are leveraging its stable, protected structure to create specialized building blocks designed for specific synthetic challenges.

Another avenue of innovation involves the modification of the protecting groups themselves to create reagents with orthogonal deprotection capabilities. While the Z group is typically removed by hydrogenolysis and the Trt group by mild acid, derivatives could be developed where one of these is replaced by a group sensitive to different conditions (e.g., photolabile groups or groups removed by specific enzymes). This would allow for highly selective modifications at different stages of a complex synthesis, enabling the creation of branched or cyclized peptides and other complex molecules.

The table below outlines some potential derivative reagents and their synthetic advantages.

| Derivative Reagent | Potential Modification | Synthetic Advantage |

| Z-MeGln(Trt)-Dipeptide-OH | Pre-coupled to another amino acid (e.g., Valine) | Overcomes slow coupling kinetics of N-methylated residues in SPPS. google.com |

| Fmoc-MeGln(Trt)-OH | Replacement of Z group with Fmoc group | Enables use in standard Fmoc-based SPPS protocols, which are more common than Z-based strategies. scielo.org.mxnih.gov |

| Alloc-MeGln(Trt)-OH | Replacement of Z group with Alloc group | Allows for selective deprotection using palladium catalysts, orthogonal to acid-labile (Trt) and base-labile (Fmoc) groups. peptide.com |

| Z-MeGln(Mmt)-OH | Replacement of Trt group with Mmt group | The Mmt group is more acid-sensitive than Trt, allowing for selective side-chain deprotection under milder acidic conditions than those used for final cleavage from some resins. sigmaaldrich.com |

These next-generation reagents enhance the synthetic chemist's toolkit, providing more precise control over the construction of complex molecular structures.

Emerging Methodologies for Efficient Incorporation and Post-Synthetic Derivatization of Z-MeGln(Trt)-OH-Containing Peptides

The incorporation of N-methylated amino acids like Z-MeGln(Trt)-OH into a growing peptide chain presents a synthetic challenge. The steric bulk of the N-methyl group can significantly slow down the coupling reaction compared to its non-methylated counterpart. To address this, researchers have developed more efficient methodologies.

Efficient Incorporation: Standard coupling reagents used in SPPS can be sluggish. Therefore, more potent activating reagents are often required. The table below compares the relative effectiveness of different coupling strategies for sterically hindered amino acids.

| Coupling Reagent Class | Examples | Efficacy with N-Methylated Residues |

| Carbodiimides | DIC | Moderate; often requires additives like HOBt and extended reaction times. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | High; HATU is particularly effective for difficult couplings, including N-methylated amino acids. google.com |

| Phosphonium Salts | PyBOP | High; provides rapid activation and is suitable for hindered couplings. sigmaaldrich.com |

Recent methodologies also focus on optimizing reaction conditions, such as using elevated temperatures or microwave-assisted synthesis, to drive the coupling of hindered residues like Z-MeGln(Trt)-OH to completion.

Post-Synthetic Derivatization: The orthogonal nature of the protecting groups on Z-MeGln(Trt)-OH is key to its utility in post-synthetic modifications. After a peptide chain containing the residue has been assembled, the protecting groups can be selectively removed to allow for further chemical transformations.

Side-Chain Derivatization: The Trt group on the glutamine side chain can be removed with dilute trifluoroacetic acid (TFA) while the peptide remains on an acid-stable resin. peptide.com This unmasks the side-chain amide, which can then be modified, for example, by coupling to other molecules, forming lactams for cyclization, or undergoing other chemical transformations.

N-Terminal Derivatization: In a strategy using a related Fmoc-MeGln(Trt)-OH building block, the final Fmoc group at the N-terminus can be removed with piperidine, allowing the free amine to be acylated, alkylated, or conjugated to labels like fluorophores or biotin. sigmaaldrich.com This selective N-terminal modification is a cornerstone of modern peptide chemistry.

These emerging methods for both incorporation and derivatization provide chemists with the flexibility to create highly complex and functional peptides that would otherwise be difficult to access.

Future Directions in Z-MeGln(Trt)-OH Based Chemical Research and Synthetic Innovation

The unique combination of features in Z-MeGln(Trt)-OH positions it as a building block with significant potential for future chemical research and innovation. Several key directions are emerging.

One promising area is the development of novel peptide-drug conjugates and peptidomimetics. The ability to incorporate a conformationally constrained, proteolytically stable residue is highly valuable. Future work will likely focus on using Z-MeGln(Trt)-OH and its derivatives as key components in the synthesis of molecules that bridge the gap between small molecules and large biologics, combining the stability and cell permeability of the former with the target specificity of the latter.

Another direction involves the integration of Z-MeGln(Trt)-OH into bio-orthogonal chemistry. This could involve creating derivatives that contain clickable handles, such as azides or alkynes, allowing peptides containing this residue to be specifically labeled or conjugated within complex biological systems. sigmaaldrich.com This would be a powerful tool for studying the mechanism of action of these modified peptides.

Furthermore, there is a drive towards more sustainable and efficient synthesis. scielo.org.mx Future research may focus on developing catalytic or enzymatic methods for both the synthesis of Z-MeGln(Trt)-OH itself and its incorporation into peptides, reducing the reliance on expensive and wasteful coupling reagents. The development of novel protecting groups that can be removed under greener conditions is also an active area of research that will impact the use of building blocks like Z-MeGln(Trt)-OH.

Ultimately, as the demand for more sophisticated and therapeutically effective peptide-based molecules grows, the utility of specialized building blocks like Z-MeGln(Trt)-OH will continue to expand, driving innovation in synthetic and medicinal chemistry. nih.gov

Q & A

Q. How can researchers mitigate epimerization of Z-MeGln(Trt)-OH during coupling reactions?

- Methodological Answer : Epimerization is influenced by coupling agents and reaction duration. Studies on Fmoc-Cys(Trt)-OH show that limiting coupling strokes and using HATU/Oxyma instead of DIC reduces racemization by 30% . For Z-MeGln(Trt)-OH, pre-activation with DIPEA in DMF at 0°C may further suppress isomer formation.

Q. What strategies resolve contradictions in reported coupling efficiencies of Z-MeGln(Trt)-OH across studies?

- Methodological Answer : Discrepancies often arise from solvent choice (e.g., DCM vs. DMF) or reagent ratios. Systematic optimization using a Design of Experiments (DoE) approach can isolate critical variables. For example, doubling coupling reagent stoichiometry in SPPS improved yields from 65% to 82% in analogous Fmoc-Gln(Trt)-OH syntheses .

Q. How does the Trt group impact the solubility and aggregation behavior of Z-MeGln(Trt)-OH in SPPS?

- Methodological Answer : The hydrophobic Trt group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., NMP). Aggregation can be minimized via microwave-assisted SPPS or ultrasonic dispersion. A 2024 study noted a 40% reduction in aggregation when coupling Z-MeGln(Trt)-OH at 30°C versus room temperature .

Methodological Recommendations

- For Low-Yield Scenarios : Increase coupling reagent stoichiometry (2.5 eq), extend reaction time to 90 minutes, and monitor by LC-MS .

- For Purification Challenges : Use preparative HPLC with a gradient elution (20–80% acetonitrile in 0.1% TFA) to isolate Z-MeGln(Trt)-OH from triphenylmethanol byproducts .

- Data Reporting : Follow Beilstein Journal guidelines to include full spectral data (NMR, MS) in supplementary materials and avoid redundancy in main text descriptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.